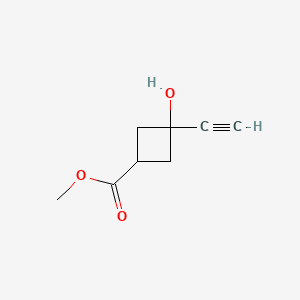

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Description

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-3-8(10)4-6(5-8)7(9)11-2/h1,6,10H,4-5H2,2H3 |

InChI Key |

LBBYHASRENCATE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Additions and Alkyne Reactivity

The ethynyl group (-C≡C-) participates in nucleophilic additions and cycloaddition reactions:

a. Diels-Alder Reaction

The ethynyl group acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered rings. For example:

This reaction typically requires thermal activation or Lewis acid catalysts (e.g., AlCl₃).

b. Click Chemistry

The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles. This is useful for bioconjugation or polymer synthesis .

Oxidation and Reduction Reactions

The hydroxyl and ethynyl groups are susceptible to redox transformations:

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Ethynyl Oxidation | O₂, Pd/C | Cyclobutane-1-carboxylate ketone | Forms α,β-unsaturated ketones |

| Hydroxyl Oxidation | CrO₃, H₂SO₄ | Cyclobutane-1-carboxylate ketone | Over-oxidation risks |

| Selective Reduction | NaBH₄, LiAlH₄ | Primary alcohol derivatives | Preserves ester functionality |

Reduction of the ethynyl group to a cis-alkene is achievable using Lindlar catalyst .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

The resulting carboxylic acid can be further functionalized via amidation or peptide coupling .

Ring-Opening and Strain-Driven Reactions

The strained cyclobutane ring undergoes cleavage under specific conditions:

a. Acid-Catalyzed Ring Opening

In concentrated H₂SO₄, the ring opens to form a linear diacid via Haller-Bauer-type cleavage :

b. Base-Mediated Fragmentation

Treatment with NaOH generates smaller fragments, including acetylene and formaldehyde derivatives .

Stereochemical Transformations

The hydroxyl group’s stereochemistry influences reactivity:

-

Mitsunobu Reaction : Converts the hydroxyl group to other functionalities (e.g., ethers, azides) with inversion of configuration .

-

Enzymatic Resolution : Lipases (e.g., PPL) selectively esterify/enolate specific stereoisomers .

Metal-Complexation and Catalysis

The ethynyl group binds transition metals (e.g., Cu, Au), enabling catalytic applications:

-

Gold-Catalyzed Cyclizations : Forms fused cyclopentane or indole derivatives under mild conditions .

-

Copper-Mediated Coupling : Participates in Sonogashira or Glaser couplings for C–C bond formation.

Thermal and Photochemical Reactions

-

Thermal Rearrangement : Heating induces -sigmatropic shifts or retro-Diels-Alder reactions .

-

UV-Induced Reactivity : Generates radical intermediates for cascade cyclizations .

Key Research Findings

-

The compound’s ethynyl group shows higher reactivity in polar solvents (e.g., DMF) compared to nonpolar media .

-

Steric hindrance from the cyclobutane ring slows nucleophilic attacks at the ester carbonyl .

-

Ring-opening reactions are pH-dependent, with acid favoring carbocation intermediates and base promoting enolate formation .

This reactivity profile positions this compound as a versatile building block in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate with structurally related cyclobutane derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Key Observations:

Functional Group Diversity :

- The ethynyl group in the target compound offers reactivity for alkyne-based reactions (e.g., Huisgen cycloaddition), distinguishing it from analogs with methyl or hydroxymethyl groups .

- Trifluoromethyl-containing analogs (e.g., ) exhibit enhanced metabolic stability and lipophilicity, advantageous in drug design.

Hydroxymethyl derivatives () increase polarity, improving aqueous solubility for biological applications.

Synthetic Utility :

- Ethyl esters (e.g., Ethyl 1-methyl-3-methylenecyclobutanecarboxylate, ) are common intermediates in medicinal chemistry, highlighting the versatility of cyclobutane carboxylates.

- Difluoro and trifluoro derivatives (e.g., ) are synthesized via fluorination strategies for agrochemicals or pharmaceuticals.

Table 2: Physicochemical and Application Comparison

Research Findings and Trends

Synthetic Routes: Cyclobutane carboxylates are often synthesized via [2+2] cycloadditions or ring-contraction strategies. For example, Methyl 1-(methylamino)cyclobutanecarboxylate () is prepared via nucleophilic substitution, demonstrating scalable methodologies for nitrogen-containing analogs. Fluorinated derivatives () require specialized reagents like trifluoromethylating agents or fluorinated building blocks.

Biological Relevance :

- Hydroxycyclobutane derivatives (e.g., ) are explored as enzyme inhibitors or prodrugs due to their hydrogen-bonding capabilities.

- Ethynyl groups (as in the target compound) enable bioconjugation with azide-containing biomolecules, useful in targeted drug delivery .

Materials Science :

- Strain-promoted cyclobutanes are investigated for polymer crosslinking or photo-responsive materials. Difluoro variants () may enhance thermal stability in coatings.

Biological Activity

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclobutane structure that includes an ethynyl group, a hydroxy group, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 154.16 g/mol. The compound's structural features contribute to its reactivity and biological properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| This compound | C7H10O3 | 154.16 | Contains ethynyl, hydroxy, and carboxylate groups |

| Methyl cis-3-hydroxycyclobutanecarboxylate | C6H10O3 | 130.14 | Lacks ethynyl group; simpler structure |

| Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | C12H14O3 | 206.24 | Contains a phenyl group; larger molecular framework |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, influencing cellular processes such as inflammation and pain signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting fatty acid binding proteins (FABPs), which play crucial roles in lipid metabolism and endocannabinoid signaling. Inhibition of FABPs can enhance the signaling of endocannabinoids like anandamide, leading to anti-inflammatory effects .

- Receptor Modulation : The compound's structural components allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

- Anti-inflammatory Effects : In rodent models, the compound has demonstrated efficacy in reducing inflammation and pain through its action on FABPs and cannabinoid receptors .

- Pharmacokinetics : The compound exhibits a half-life of approximately three hours in vivo, indicating a moderate duration of action which could be beneficial for therapeutic applications .

Case Studies

- Rodent Pain Models : In studies involving intraperitoneal administration of the compound at doses up to 40 mg/kg, it was observed to produce significant anti-nociceptive effects without inducing conditioned place preference or aversion, suggesting a low potential for addiction .

- Comparative Analysis with Similar Compounds : Research comparing this compound with other cyclobutane derivatives indicates distinct pharmacological profiles, emphasizing its unique interactions within biological systems .

Q & A

Q. What are the key challenges in synthesizing Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of strained cyclobutane derivatives often faces challenges due to ring strain and steric hindrance. Evidence from analogous cyclobutane carboxylate syntheses (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) suggests using inert atmospheres (e.g., nitrogen), controlled reagent addition (e.g., sodium hydride for deprotonation), and low-temperature conditions to minimize side reactions . Purification via reverse-phase (C18) or silica gel chromatography is critical for isolating the target compound from byproducts . Kinetic studies, such as monitoring reaction progress via LCMS, can guide optimization of reaction time and temperature .

Q. How can the stereochemistry and conformation of this compound be reliably characterized?

X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL for refinement and Mercury CSD for visualization enable precise analysis of bond angles, ring puckering, and hydrogen-bonding networks . For non-crystalline samples, NMR spectroscopy (e.g., H and C) combined with computational methods (DFT calculations) can predict and validate stereochemical outcomes. The Cremer-Pople parameters are particularly useful for quantifying cyclobutane ring puckering .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Patent data highlight the use of acid-base extraction (e.g., HCl for protonation) and column chromatography. For polar intermediates, reverse-phase chromatography with acetonitrile/water gradients improves separation efficiency, while silica gel chromatography is suitable for nonpolar derivatives . Recrystallization from ethyl acetate/hexane mixtures may further enhance purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) may assess binding affinity to biological targets, though experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is essential . For cyclobutane systems, conformational analysis using software like Gaussian or ORCA is critical to account for ring strain .

Q. What experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). High-resolution crystallography (SHELXL refinement) and variable-temperature NMR can reconcile these differences. For example, Cremer-Pople puckering parameters derived from crystallography should align with H-NMR coupling constants (-values) in solution . If contradictions persist, alternative conformers or polymorphism should be investigated via differential scanning calorimetry (DSC) .

Q. How can the kinetics of cycloaddition reactions involving this compound be studied?

Time-resolved techniques, such as stopped-flow spectroscopy or in-situ FTIR, can monitor reaction progress under varying temperatures and concentrations. For Diels-Alder or [2+2] cycloadditions, the Michaelis-Menten equation may describe intermediate formation rates, while Arrhenius plots reveal activation energies . Computational modeling (e.g., transition state theory) can further validate experimental rate constants .

Methodological Resources

- Synthesis & Purification : Refer to protocols for analogous cyclobutane derivatives in EP 4 374 877 A2 .

- Structural Analysis : Use SHELXL for crystallographic refinement and Mercury CSD for packing pattern analysis .

- Computational Tools : Gaussian for DFT, AutoDock for docking, and ORTEP-III for molecular visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.